molecular formula C12H10N2O2 B13063023 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid

4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid

Cat. No.: B13063023
M. Wt: 214.22 g/mol
InChI Key: VULMWULQLXJKCR-UHFFFAOYSA-N
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Description

4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction is followed by N-alkylation using sodium carbonate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to act on γ-aminobutyric acid receptors (GABAR), which are involved in inhibitory neurotransmission. By modulating these receptors, the compound can exert various pharmacological effects, including anxiolytic and anticonvulsant activities .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c15-12(16)10-7-9-6-5-8-3-1-2-4-11(8)14(9)13-10/h1-4,7H,5-6H2,(H,15,16)

InChI Key

VULMWULQLXJKCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2C3=CC=CC=C31)C(=O)O

Origin of Product

United States

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